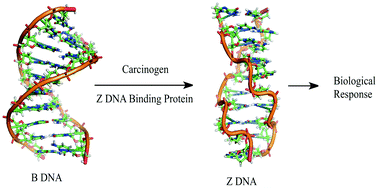C8-Guanine modifications: effect on Z-DNA formation and its role in cancer
Organic & Biomolecular Chemistry Pub Date: 2018-03-02 DOI: 10.1039/C8OB00030A
Abstract
Base modifications are known to affect the structure and function of DNA. C8-guanine adducts from various carcinogenic compounds have been shown to be potent Z-DNA inducers. Hence, it has been hypothesized that Z-DNA plays a role in cancer and other genetic diseases. In this comprehensive review, Z-DNA and the effect of prevalent C8-guanine adducts on the B–Z transition are addressed. The discoveries of Z-DNA binding proteins including ADAR1, E3L, DLM1, and PKZ have suggested the relevance of Z-DNA in living systems. In addition, increasing evidence on the Z-DNA connection to gene transcription and inhibition reveals potential biological functions of the left-handed DNA. Finally, C8-guanine adducts that promote Z-DNA formation can be used as a tool to explore the Z-DNA function and its role in carcinogenesis.

Recommended Literature
- [1] C-Glycosylmethylene carbenes: synthesis of anhydro-aldose tosylhydrazones as precursors; generation and a new synthetic route to exo-glycals
- [2] Bridging the gap between industry and synchrotron: an operando study at 30 bar over 300 h during Fischer–Tropsch synthesis†
- [3] Cell-mimic polymersome-shielded islets for long-term immune protection of neonatal porcine islet-like cell clusters†
- [4] Beard calcium concentration as a marker for coronary heart disease as affected by supplementation with micronutrients including selenium
- [5] Capture of actinides (Th4+, [UO2]2+) and surrogating lanthanide (Nd3+) in porous metal–organic framework MIL-100(Al) from water: selectivity and imaging of embedded nanoparticles†‡
- [6] Behaviour of dimeric methylrhenium(vi) oxides in the presence of hydrogen peroxide and its consequences for oxidation catalysis
- [7] Blue-emitting and amphibious metal (Cu, Ni, Pt, Pd) nanodots prepared within supramolecular polymeric micelles for cellular imaging applications†
- [8] Bacteriological, physiological, etc.
- [9] Book reviews
- [10] Characteristics of Extended-Spectrum β-Lactamase-Producing Escherichia coli Derived from Food and Humans in Northern Xinjiang, China.

Journal Name:Organic & Biomolecular Chemistry
research_products
-
CAS no.: 33334-08-6









